5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol involves multiple steps, typically starting with the preparation of the intermediate compounds. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of reagents such as methanol, dimethyl sulfate, and ammonia under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of this compound may involve bulk manufacturing processes, sourcing, and procurement of raw materials. The production methods are designed to ensure high purity and yield, often involving advanced techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into alcohols or amines.
Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols .
Scientific Research Applications
Chemistry: In chemistry, 5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol is used as a building block for the synthesis of more complex molecules. Its unique structure makes it valuable for studying reaction mechanisms and developing new synthetic methodologies .
Biology: In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its amino group allows it to interact with various biological molecules, making it useful for probing biochemical processes .
Medicine: Its ability to undergo various chemical reactions makes it a versatile intermediate for synthesizing pharmaceutical compounds .
Industry: In industrial applications, this compound is used in the production of specialty chemicals and materials. Its high purity and unique properties make it suitable for use in advanced manufacturing processes .
Mechanism of Action
The mechanism of action of 5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds and ionic interactions with these targets, influencing their activity and function. The pathways involved may include metabolic processes and signal transduction pathways .
Comparison with Similar Compounds
5-Amino-1,1-dimethoxy-3,4-dimethylpentane: Similar in structure but lacks the hydroxyl group.
5-Amino-1,1-dimethoxy-3,4-dimethylhexane: Similar but with an extended carbon chain.
5-Amino-1,1-dimethoxy-3,4-dimethylbutane: Similar but with a shorter carbon chain.
Uniqueness: 5-Amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its acetal and ether structure, combined with the amino and hydroxyl groups, make it a versatile compound for various applications .
Properties
Molecular Formula |
C9H21NO3 |
---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
5-amino-1,1-dimethoxy-3,4-dimethylpentan-3-ol |
InChI |
InChI=1S/C9H21NO3/c1-7(6-10)9(2,11)5-8(12-3)13-4/h7-8,11H,5-6,10H2,1-4H3 |
InChI Key |
AKBIWIUJOJUABT-UHFFFAOYSA-N |
Canonical SMILES |
CC(CN)C(C)(CC(OC)OC)O |
Origin of Product |
United States |
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